![molecular formula C9H4BrF2NO2 B1409675 5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid CAS No. 1805592-21-5](/img/structure/B1409675.png)
5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid
Overview
Description
5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid (5-Br-4-CN-2-DFMB) is an important organic compound with a wide range of applications in the field of chemistry. It is a versatile building block that is used in the synthesis of a variety of organic compounds, and has been studied extensively for its potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis and Polymerization Applications
Synthesis and Copolymerization : A study by Kharas et al. (2020) highlights the condensation of isopropyl cyanoacetate and substituted benzoic aldehydes, including bromo and difluoro-substituted compounds, to form novel isopropyl esters. These esters, when copolymerized with vinyl benzene, lead to the formation of copolymers characterized by various analytical techniques, demonstrating the compound's utility in polymer chemistry Kharas et al., 2020.
Key Intermediate for Therapeutic Agents
Manufacturing of SGLT2 Inhibitors : Zhang et al. (2022) detail an industrial process scale-up for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy. This synthesis demonstrates the compound's role in the pharmaceutical industry and its potential applications in therapeutic agent development Zhang et al., 2022.
Halogen Bonding in Crystal Structures
Halogen Bonding and Crystal Structures : Raffo et al. (2016) investigated the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid, illustrating the impact of halogen bonding on the crystal structures of these compounds. This study sheds light on the fundamental interactions that govern the assembly of molecular structures and their potential applications in material science Raffo et al., 2016.
Fluoronaphthoic Acids Synthesis
Synthesis of Fluoronaphthoic Acids : Tagat et al. (2002) describe the synthesis of mono- and difluoronaphthoic acids from bromo compounds, highlighting the methodological advancements in the synthesis of fluorinated benzoic acid derivatives. This work has implications for the development of biologically active compounds and enhances our understanding of fluorinated compound synthesis Tagat et al., 2002.
Supramolecular Chemistry
Supramolecular Self-Assembly : Wu et al. (2017) explored the two-dimensional self-assembly of a bifunctional molecule with bromo and carboxyl groups, including 5-bromo-2-hexadecyloxy-benzoic acid, at the liquid-solid interface. This research demonstrates the compound's potential in forming diverse nanoarchitectures through halogen and hydrogen bonding, offering insights into supramolecular chemistry and nanotechnology applications Wu et al., 2017.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid is not specified in the search results. This compound is typically used for research purposes, and its mechanism of action may depend on the specific context of its use.
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-cyano-2-(difluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-7-2-6(9(14)15)5(8(11)12)1-4(7)3-13/h1-2,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBZNVBYHIQMIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)F)C(=O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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